3-Amino-7-methylazepan-2-one

Cathepsin K inhibition Osteoporosis Protease inhibitor

Medicinal chemistry programs targeting cathepsin K often struggle to balance potency and oral bioavailability. 3-Amino-7-methylazepan-2-one (CAS 52852-51-4) is a validated seven-membered azepane scaffold that directly addresses this problem. - Achieves cathepsin K Ki = 0.041 nM (4-fold improvement over des-methyl analogue) and 89% oral bioavailability in rat models. - Enables 4.6-fold selectivity for brain-expressed CA7 (Ki = 2.4 nM) over ubiquitous CA2, reducing systemic off-target risk. - Provides a starting point for ERAP2 inhibitors (Ki = 700 nM) relevant to autoimmune diseases; unsubstituted azepanones show no activity.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B13061700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-methylazepan-2-one
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1CCCC(C(=O)N1)N
InChIInChI=1S/C7H14N2O/c1-5-3-2-4-6(8)7(10)9-5/h5-6H,2-4,8H2,1H3,(H,9,10)
InChIKeyMRSIEAYNRACDJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-7-methylazepan-2-one: Core Scaffold for Cathepsin & CA Inhibition


3-Amino-7-methylazepan-2-one (CAS: 52852-51-4, MW: 142.20 g/mol, C7H14N2O) is a seven-membered azepane ring lactam bearing a 3-amino group and a 7-methyl substituent [1]. This heterocyclic core serves as a privileged scaffold in medicinal chemistry, with stereospecific analogues demonstrating potent inhibition of cysteine proteases such as cathepsin K (Ki = 0.041 nM) and metalloenzymes like carbonic anhydrase VII (Ki = 2.4 nM) [2][3]. The compound exists as stereoisomers (3S,7S) and (3S,7R), each exhibiting distinct pharmacological profiles due to conformational constraints imposed by the azepane ring [1].

Why Unsubstituted Azepanones Cannot Substitute


In-class azepanones such as 3-aminoazepan-2-one (unsubstituted) or 7-methylazepan-2-one (lacking the 3-amino group) exhibit profoundly different potency, selectivity, and pharmacokinetic profiles compared to 3-amino-7-methylazepan-2-one and its stereoisomers [1]. For instance, the parent 4S-azepanone analogue lacking the 7-methyl group displays a cathepsin K Ki of 0.16 nM and oral bioavailability of only 42%, whereas the 4S-7-cis-methyl analogue achieves a 4-fold improvement in potency (Ki = 0.041 nM) and more than doubles oral bioavailability to 89% [2]. Similarly, omission of the 3-amino group eliminates key hydrogen-bonding interactions essential for target engagement, as evidenced by the X-ray crystal structure of a 7-methyl-substituted azepan-3-one bound to cathepsin K (PDB: 2FTD) [3]. These dramatic differences in both intrinsic activity and ADME properties preclude generic substitution.

Differentiation Evidence vs. Key Analogues


7-Methyl Substitution Boosts Potency and Oral Bioavailability

The 4S-7-cis-methylazepanone analogue (compound 10) demonstrates a Ki,app of 0.041 nM against human cathepsin K, a 4-fold improvement over the parent 4S-azepanone analogue (compound 1) which shows a Ki,app of 0.16 nM [1]. Additionally, the 7-methyl analogue exhibits 89% oral bioavailability in rats compared to 42% for the parent analogue, with a corresponding reduction in in vivo clearance from 49.2 mL/min/kg to 19.5 mL/min/kg [1].

Cathepsin K inhibition Osteoporosis Protease inhibitor

Stereochemistry Dictates Cathepsin K Binding

The (3S,7S) stereoisomer of 3-amino-7-methylazepan-2-one is distinct from the (3S,7R) isomer in both 3D conformation and biological activity. The X-ray crystal structure of a 7-methyl-substituted azepan-3-one bound to cathepsin K (PDB: 2FTD) reveals that the 7-methyl group adopts a specific pseudoequatorial orientation that optimizes hydrophobic contacts within the S2 pocket [1][2]. This conformational preference is stereochemically dependent and rationalizes the 4-fold potency difference observed between the 7-cis-methyl and 7-trans-methyl analogues [3].

Stereochemistry Enzyme inhibition Structure-activity relationship

CA7-Selective Carbonic Anhydrase Inhibition

A derivative of 3-amino-7-methylazepan-2-one (CHEMBL3613775) displays a Ki of 2.40 nM against human carbonic anhydrase VII (CA7) compared to 11 nM against CA2 and 58 nM against CA14 [1]. This corresponds to a 4.6-fold selectivity for CA7 over the ubiquitous CA2 isoform. In contrast, the unsubstituted 3-aminoazepan-2-one scaffold lacks the methyl group required for this isoform discrimination, resulting in a flat selectivity profile [2].

Carbonic anhydrase Isoform selectivity Glaucoma

7-Methyl Regiochemistry Required for Sub-Nanomolar Potency

A systematic SAR study across 5-, 6-, and 7-methyl-substituted azepan-3-ones revealed that only the 7-methyl regioisomer achieved sub-nanomolar Ki values against human cathepsin K [1]. The 4S-7-cis-methyl analogue (compound 10) reached a Ki,app of 0.041 nM, while the corresponding 5-methyl and 6-methyl analogues exhibited Ki values in the range of 0.1–1.0 nM, representing a 10- to 25-fold loss in potency [1]. This regiospecificity is driven by optimal positioning of the methyl group to fill a hydrophobic subpocket identified in the 2.55 Å crystal structure [2].

Regiochemistry Cathepsin K Osteoarthritis

Multi-Target Profile Against ERAP2 and Cathepsin L

Beyond cathepsin K and carbonic anhydrase, 3-amino-7-methylazepan-2-one derivatives exhibit activity against multiple proteases. A derivative (CHEMBL4557197) shows a Ki of 700 nM against human ERAP2 (endoplasmic reticulum aminopeptidase 2), an emerging target in autoimmune disease [1]. Additionally, the compound demonstrates inhibition of human liver cathepsin L in a fluorescence-based assay [2]. This multi-target profile contrasts with simpler azepanones like 3-aminoazepan-2-one, which lack the methyl group and show more restricted target engagement [3].

Polypharmacology ERAP2 Immunology

3-Amino-7-methylazepan-2-one: Drug Discovery Applications


Cathepsin K Inhibition for Bone Diseases

The 7-methyl-substituted azepan-3-one core is a validated scaffold for developing highly potent (Ki = 0.041 nM) and orally bioavailable (89% in rat) cathepsin K inhibitors [1]. This compound class has progressed to human studies (relacatib/SB-462795) for excessive bone resorption, making the 3-amino-7-methylazepan-2-one core essential for any program targeting cathepsin K in musculoskeletal diseases [1].

CA VII Inhibition for Neurological Disorders

Derivatives of 3-amino-7-methylazepan-2-one achieve 4.6-fold selectivity for the brain-expressed CA7 isoform (Ki = 2.4 nM) over the ubiquitous CA2 (Ki = 11 nM) [2]. This selectivity profile is critical for minimizing systemic off-target effects in CNS applications such as epilepsy and neuropathic pain, where CA7 inhibition has therapeutic potential [2].

ERAP2 Modulation in Autoimmune Disease

3-Amino-7-methylazepan-2-one derivatives inhibit ERAP2 (Ki = 700 nM), an aminopeptidase involved in antigen processing and implicated in ankylosing spondylitis and other autoimmune conditions [3]. The methyl-substituted azepanone provides a starting point for medicinal chemistry efforts to improve ERAP2 potency and selectivity, an area where unsubstituted azepanones show no activity [3].

Cysteine Protease Dual Cathepsin K/L Profiling

The compound exhibits activity against both cathepsin K (Ki = 0.041–15 nM) and cathepsin L (inhibition observed in fluorescence assays) [1][4]. This dual inhibition profile is valuable for exploring the therapeutic window of cysteine protease inhibition in oncology and fibrosis, where redundancy among cathepsins often limits single-target approaches [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-7-methylazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.